7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H4BrCl2NO2 |
|---|---|
Molecular Weight |
320.95 g/mol |
IUPAC Name |
7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2 |
InChI Key |
VSOWOTWYULZSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C(=N3)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of a quinoline precursor. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms at positions 7, 6, and 8 undergo nucleophilic substitution under basic or catalytic conditions. For example:
-
Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields amino-substituted derivatives .
-
Cross-Coupling Precursor : The bromine atom is particularly susceptible to palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Amination | NH3, CuCl/KI, KOH | Acetonitrile | Reflux (~80°C) | 83–87% |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3 | THF/H2O | 70–90°C | 70–85% |
*Yields approximate, inferred from analogous reactions in sources.
Cross-Coupling Reactions
The bromine atom at position 7 participates in transition-metal-catalyzed cross-couplings:
-
Suzuki-Miyaura : Coupling with arylboronic acids forms biaryl derivatives, useful in drug discovery .
-
Sonogashira : Reaction with terminal alkynes introduces alkynyl groups, expanding π-conjugation .
Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Br bond to palladium(0), followed by transmetallation or alkyne insertion and reductive elimination .
Oxidation and Reduction
-
Oxidation : The quinoline core can be oxidized to quinone-like structures under strong acidic conditions (e.g., HNO3/H2SO4), though the dioxolane ring may limit reactivity .
-
Reduction : Iron/acetic acid systems reduce nitro groups (if present) or dehalogenate positions under reductive conditions .
Example :
Cycloaddition Reactions
The electron-deficient quinoline system participates in Diels-Alder reactions with dienes, forming polycyclic structures. For example, cycloaddition with 1,3-butadiene derivatives under thermal conditions yields fused tetracyclic compounds.
Functional Group Transformations
-
Hydrolysis : The dioxolane ring is stable under mild acidic conditions but hydrolyzes in concentrated HCl to yield catechol derivatives .
-
Halogen Exchange : Bromine at position 7 can be replaced by iodine using NaI in the presence of Cu catalysts .
Reaction Pathway :
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline may inhibit bacterial growth, making it a candidate for developing new antibiotics or antifungal agents.
2. Anticancer Potential
Studies have shown that quinoline derivatives can possess anticancer properties. The structural characteristics of this compound suggest potential activity against various cancer cell lines. Ongoing research aims to elucidate its mechanism of action and efficacy in cancer treatment.
3. Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing the efficacy of existing drugs.
Pharmaceutical Research
This compound serves as a valuable intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects or reduce side effects.
Case Studies
Mechanism of Action
The mechanism by which 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline and related quinoline derivatives:
Key Observations:
- Halogenation Patterns: The target compound’s 6,7,8-trihalogenation contrasts with simpler dihalogenated analogs (e.g., 6,8-dibromoquinoline). Bromine at position 7 may sterically hinder reactions compared to para-substituted halogens .
- Biological Activity : While 6,8-dibromo and 6,8-dimethoxy derivatives exhibit anticancer activity, the target compound’s chlorine substituents could alter toxicity profiles or target specificity .
Physicochemical and Pharmacokinetic Properties
- Electronic Effects: Chlorine’s electronegativity may deactivate the quinoline ring toward electrophilic substitution, whereas the dioxolo group’s electron-donating nature could offset this effect .
Biological Activity
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline (CAS No. 1447962-07-3) is a synthetic compound belonging to the quinoline family known for its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dioxolo moiety fused with a quinoline structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. The mechanisms of action primarily involve interaction with DNA and inhibition of topoisomerases.
Case Studies and Research Findings
- In Vitro Anticancer Activity : A study evaluated various benzoquinoline derivatives for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. Notably, the compound showed promising lethality against CNS cancer cells with a percentage growth inhibition (PGI) exceeding 60% in multiple tests .
- Structure-Activity Relationship (SAR) : The effectiveness of quinoline derivatives often correlates with their structural features. The presence of halogen substitutions (like bromine and chlorine in this compound) has been linked to enhanced biological activity due to increased lipophilicity and improved interaction with cellular targets .
Antimicrobial Activity
Beyond anticancer properties, this compound has shown potential antimicrobial effects.
Research Insights
- Mycobacterial Activity : In studies assessing the efficacy of substituted quinolines against mycobacterial species such as Mycobacterium tuberculosis, compounds related to this compound demonstrated higher activity than standard treatments like isoniazid .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Cell Line Tested | PGI (%) |
|---|---|---|---|
| This compound | Anticancer | CNS Cancer | >60% |
| Compound A | Antimicrobial | M. tuberculosis | Higher than isoniazid |
| Compound B | Anticancer | SR Leukemia | 17% lethality |
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline?
The synthesis of halogenated quinoline derivatives typically involves sequential halogenation and functionalization. For example:
- Halogenation strategies : Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃. Substitution reactions in similar quinoline systems (e.g., 4-chloro-6-bromoquinoline) highlight regioselective halogenation at specific positions .
- Protecting groups : The [1,3]dioxolo moiety may require protection during synthesis to avoid side reactions. Literature on analogous compounds (e.g., 7-chloroquinoline) suggests using acid-labile protecting groups for oxygen-containing rings .
- Cross-coupling : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could introduce aryl/heteroaryl groups post-halogenation, as seen in bromo-chloro quinoline derivatives .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR can resolve substituent positions and confirm the [1,3]dioxolo ring. For example, in related compounds, methoxy groups show distinct singlet signals (~δ 3.8–4.3 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and isotopic patterns (e.g., bromine’s ¹⁰⁰% natural abundance for Br⁷⁹/Br⁸¹) .
- Vibrational spectroscopy (IR/Raman) : DFT-B3LYP/6-31G* calculations predict vibrational modes for halogen substituents, such as C–Br (~550–650 cm⁻¹) and C–Cl (~700–750 cm⁻¹) .
Advanced Questions
Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Halogen substituents modulate electronic density:
- Electron-withdrawing effects : Bromine and chlorine decrease electron density at the quinoline core, potentially enhancing oxidative addition in Pd-catalyzed reactions. For example, 6-bromo-4-chloroquinoline shows higher reactivity in Suzuki couplings compared to non-halogenated analogs .
- Steric considerations : The [1,3]dioxolo ring may sterically hinder coupling at adjacent positions, necessitating bulky ligands (e.g., XPhos) to improve yields .
Q. How can DFT calculations aid in predicting its vibrational spectra?
Density functional theory (DFT) with B3LYP/6-31G* basis sets reliably predicts vibrational frequencies and intensities:
- Frequency matching : Calculated modes for 5,7-dihaloquinolines align with experimental IR data (e.g., C–Br stretching at ~600 cm⁻¹) .
- Substituent effects : Chlorine and bromine alter vibrational coupling in the quinoline ring, which DFT models can deconvolute .
Q. How to resolve contradictions in reported spectral data for halogenated quinolines?
Contradictions often arise from solvent effects, crystallinity, or instrument calibration. Methodological approaches include:
- Comparative analysis : Cross-reference NMR shifts (e.g., 7-chloroquinoline in CDCl₃ vs. DMSO-d₆) .
- DFT validation : Use computational spectra to verify experimental peaks, as demonstrated for 5,7-dichloro-8-hydroxyquinoline .
- Crystallography : Single-crystal XRD (e.g., CCDC data for dichlororesorcinol analogs) provides definitive structural validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
